molecular formula C13H11BrN2OS B11533503 N-(4-{[(5-bromo-2-thienyl)methylene]amino}phenyl)acetamide

N-(4-{[(5-bromo-2-thienyl)methylene]amino}phenyl)acetamide

Cat. No.: B11533503
M. Wt: 323.21 g/mol
InChI Key: YVFAUXHUSQZLOR-UHFFFAOYSA-N
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Description

N-(4-{[(5-bromo-2-thienyl)methylene]amino}phenyl)acetamide is an organic compound characterized by the presence of a brominated thiophene ring and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(5-bromo-2-thienyl)methylene]amino}phenyl)acetamide typically involves the condensation of 5-bromo-2-thiophenecarboxaldehyde with 4-aminophenylacetamide. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions. The process can be summarized as follows:

    Starting Materials: 5-bromo-2-thiophenecarboxaldehyde and 4-aminophenylacetamide.

    Solvent: Ethanol or methanol.

    Reaction Conditions: Reflux for several hours.

    Product Isolation: The product is typically isolated by filtration and purified by recrystallization.

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, solvent recovery and recycling methods are often employed to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(5-bromo-2-thienyl)methylene]amino}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imine group can be reduced to form secondary amines.

    Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Secondary amines.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

N-(4-{[(5-bromo-2-thienyl)methylene]amino}phenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and conductive polymers.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism by which N-(4-{[(5-bromo-2-thienyl)methylene]amino}phenyl)acetamide exerts its effects is often related to its ability to interact with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways. The brominated thiophene ring and the imine group are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[(5-chloro-2-thienyl)methylene]amino}phenyl)acetamide
  • N-(4-{[(5-methyl-2-thienyl)methylene]amino}phenyl)acetamide

Uniqueness

N-(4-{[(5-bromo-2-thienyl)methylene]amino}phenyl)acetamide is unique due to the presence of the bromine atom, which can significantly influence its electronic properties and reactivity. This makes it distinct from its chloro- and methyl-substituted analogs, potentially offering different biological activities and applications.

Properties

Molecular Formula

C13H11BrN2OS

Molecular Weight

323.21 g/mol

IUPAC Name

N-[4-[(5-bromothiophen-2-yl)methylideneamino]phenyl]acetamide

InChI

InChI=1S/C13H11BrN2OS/c1-9(17)16-11-4-2-10(3-5-11)15-8-12-6-7-13(14)18-12/h2-8H,1H3,(H,16,17)

InChI Key

YVFAUXHUSQZLOR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N=CC2=CC=C(S2)Br

Origin of Product

United States

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